molecular formula C16H15NO2 B11863706 N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide CAS No. 450348-95-5

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide

Cat. No.: B11863706
CAS No.: 450348-95-5
M. Wt: 253.29 g/mol
InChI Key: NWYOEWLQZLIDOZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an indane moiety fused to a benzene ring, which is further substituted with a hydroxy group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2,3-dihydro-1H-indene-2-amine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
  • N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
  • 2,3-Dihydro-1H-inden-1-one derivatives

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy group and the amide linkage allows for diverse chemical reactivity and potential for various applications .

Properties

CAS No.

450348-95-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C16H15NO2/c18-15-8-4-3-7-14(15)16(19)17-13-9-11-5-1-2-6-12(11)10-13/h1-8,13,18H,9-10H2,(H,17,19)

InChI Key

NWYOEWLQZLIDOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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